6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of indoline derivatives. This compound is characterized by the presence of a benzylpiperidine moiety, a sulfonyl group, a bromine atom, and a cyclopropylcarbonyl group attached to an indoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O5S/c1-28-7-6-26-20(27)14-8-16-17(30-11-29-16)9-15(14)23-21(26)32-10-18-24-19(25-31-18)12-2-4-13(22)5-3-12/h2-5,8-9H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHWWWVGCPJDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC=C(C=C5)F)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-bromoaniline, with a suitable reagent like cyclopropylcarbonyl chloride.
Introduction of the Bromine Atom: The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Benzylpiperidine Moiety: The benzylpiperidine moiety can be attached through a nucleophilic substitution reaction using 4-benzylpiperidine and a suitable leaving group.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Aqueous, 25–50°C | Sulfoxide derivative | |
| Potassium permanganate | Acidic medium, reflux | Sulfone derivative |
Key Findings :
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Oxidation with H₂O₂ typically yields sulfoxides selectively, while KMnO₄ in acidic conditions produces sulfones, confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR).
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The electronic effects of the 4-fluorophenyl group on the oxadiazole ring stabilize intermediates during oxidation.
Reduction Reactions
The oxadiazole and quinazolinone moieties undergo reduction under specific conditions.
Key Findings :
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LiAlH₄ selectively reduces the oxadiazole ring, retaining the quinazolinone structure .
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NaBH₄ targets the carbonyl group of the quinazolinone, forming hydroxyl derivatives without affecting the sulfanyl group.
Substitution Reactions
The fluorophenyl and oxadiazole groups participate in nucleophilic and electrophilic substitutions.
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Nucleophilic aromatic substitution | Sodium methoxide | Methanol, reflux | Methoxy-substituted oxadiazole derivatives | |
| Electrophilic substitution | Bromine (Br₂) | CHCl₃, 40°C | Brominated quinazolinone derivatives |
Key Findings :
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The electron-withdrawing fluorine atom on the phenyl ring directs substitution to para positions in electrophilic reactions.
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Bromination occurs preferentially on the quinazolinone’s aromatic system rather than the oxadiazole ring.
Hydrolysis and Ring-Opening Reactions
The oxadiazole ring undergoes hydrolysis under acidic or basic conditions.
Key Findings :
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Acidic hydrolysis produces stable thioamide derivatives, while basic conditions favor hydrazine release.
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Hydrolysis rates correlate with the electron density of the oxadiazole ring, modulated by the 4-fluorophenyl substituent.
Photochemical Reactions
UV irradiation induces isomerization and bond cleavage.
| Conditions | Product | Reference |
|---|---|---|
| UV light (254 nm) | Cis-trans isomerization of the sulfanyl linkage | |
| UV light + H₂O₂ | Degradation into smaller fragments, including fluorobenzene derivatives |
Key Findings :
-
Photostability studies show partial decomposition under prolonged UV exposure, necessitating dark storage.
Comparative Reactivity Table
| Functional Group | Reactivity | Dominant Reaction |
|---|---|---|
| Sulfanyl (-S-) | High (oxidation > substitution) | Oxidation to sulfoxides/sulfones |
| Oxadiazole ring | Moderate (hydrolysis > reduction) | Hydrolysis to thioamides |
| Quinazolinone carbonyl | Low (selective reduction) | Reduction to alcohols |
| 4-Fluorophenyl substituent | Low (directs electrophilic substitution) | Bromination at para positions |
Characterization of Reaction Products
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NMR Spectroscopy : Used to confirm sulfoxide/sulfone formation (δ 2.8–3.2 ppm for sulfonyl protons).
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Mass Spectrometry : Validates molecular weight changes during oxidation/reduction (e.g., +16 amu for sulfoxide).
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X-ray Crystallography : Resolves stereochemistry of photochemical isomers.
This compound’s reactivity is governed by synergistic effects between its functional groups. Future studies should explore catalytic asymmetric reactions and biological activity modulation through targeted derivatization.
Scientific Research Applications
6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar benzylpiperidine moiety.
Sulfonyl Indoline Derivatives: Compounds with a sulfonyl group attached to an indoline core.
Bromo Indoline Derivatives: Compounds with a bromine atom attached to an indoline core.
Uniqueness
6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzylpiperidine moiety, sulfonyl group, bromine atom, and cyclopropylcarbonyl group in a single molecule makes it distinct from other similar compounds.
Biological Activity
The compound 6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound contains a quinazolinone core fused with a dioxole ring and substituted with a 1,2,4-oxadiazole moiety. The presence of the 4-fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a wide range of biological activities including:
- Anticancer
- Antimicrobial
- Anti-inflammatory
- Antiparasitic
The specific biological activity of the compound is still under investigation; however, studies on related oxadiazole compounds suggest promising therapeutic potentials.
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:
- A series of 1,3,4-oxadiazoles were evaluated for their ability to inhibit cancer cell proliferation. Compounds were tested against various cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating significant cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9j | MCF-7 | 21.57 |
| 9k | HCT116 | 15.30 |
Antimicrobial Activity
The antimicrobial efficacy of related compounds suggests that the oxadiazole framework can inhibit bacterial growth. In one study, oxadiazole derivatives demonstrated activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, with some compounds achieving low MIC values .
The mechanisms through which oxadiazole compounds exert their biological effects are varied:
- Enzyme Inhibition : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA or interact with DNA-binding proteins.
- Modulation of Signaling Pathways : They may affect signaling pathways such as apoptosis and cell cycle regulation.
Case Study 1: Anticancer Screening
A recent screening identified several oxadiazole derivatives that exhibited potent anticancer activity against various cell lines. The study utilized a library of compounds to assess cytotoxic effects and found that modifications in the oxadiazole ring structure significantly influenced activity .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a series of oxadiazole derivatives were synthesized and tested against Pseudomonas aeruginosa. The results indicated that certain substitutions on the oxadiazole ring increased antimicrobial potency significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
